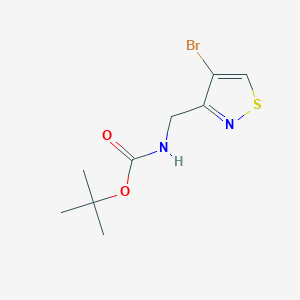

t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

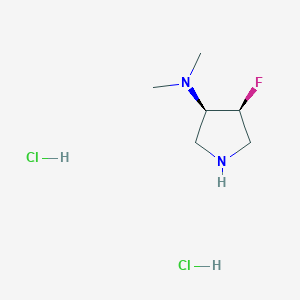

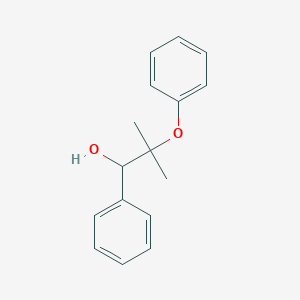

T-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate is a chemical compound with the CAS Number: 1000576-79-3 . It is a type of carbamate, which are commonly used as protecting groups for amines, especially in the synthesis of peptides . The compound has a molecular weight of 294.19 .

Synthesis Analysis

Carbamates, like this compound, can be synthesized and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .Molecular Structure Analysis

The molecular formula of this compound is C9H13BrN2O2S . The InChI code for this compound is 1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12(4)7-11-6(10)5-15-7/h5H,1-4H3 .Chemical Reactions Analysis

Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .作用機序

Target of Action

Carbamates, a class of compounds to which this molecule belongs, are known to be useful as protecting groups for amines . They play a crucial role in the synthesis of peptides .

Mode of Action

Carbamates, such as t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate, can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . It can be removed with strong acid (trifluoroacetic acid) or heat .

Biochemical Pathways

Carbamates are known to play a significant role in peptide synthesis , which involves various biochemical pathways.

Result of Action

Carbamates have been implicated in immunotoxicity and carcinogenicity . They may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .

生化学分析

Biochemical Properties

t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate: plays a significant role in biochemical reactions, particularly as a protecting group for amines in peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of stable intermediates that are crucial for the synthesis of complex biomolecules. The compound’s interaction with enzymes such as proteases and peptidases helps in the selective protection and deprotection of amino groups, thereby enhancing the efficiency of peptide bond formation .

Cellular Effects

The effects of This compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules. This, in turn, impacts gene expression patterns and metabolic fluxes within the cell, highlighting its potential as a tool for studying cellular dynamics .

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade under extreme pH or temperature variations. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant biochemical activity, while higher doses could lead to adverse effects such as cytotoxicity or organ damage. Understanding the dosage thresholds is crucial for determining the compound’s therapeutic window and potential side effects .

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can affect metabolic fluxes and alter metabolite levels, thereby influencing overall cellular metabolism. Its interactions with enzymes such as cytochrome P450s highlight its role in oxidative metabolism and detoxification processes .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and biodistribution .

Subcellular Localization

The subcellular localization of This compound is influenced by targeting signals and post-translational modifications. The compound may localize to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. These localization patterns are crucial for understanding the compound’s functional roles within the cell .

特性

IUPAC Name |

tert-butyl N-[(4-bromo-1,2-thiazol-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)11-4-7-6(10)5-15-12-7/h5H,4H2,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMSTEDINPBXFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NSC=C1Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl}acetic acid hydrochloride](/img/structure/B6291357.png)

![tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate](/img/structure/B6291369.png)

![t-Butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6291415.png)

![(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione](/img/structure/B6291444.png)

![(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291445.png)